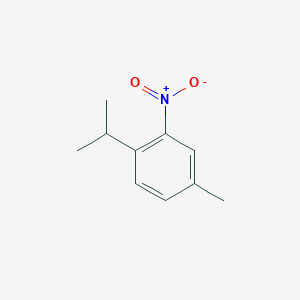

4-Methyl-2-nitro-1-(propan-2-yl)benzene

Description

Properties

CAS No. |

35480-94-5 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-methyl-2-nitro-1-propan-2-ylbenzene |

InChI |

InChI=1S/C10H13NO2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h4-7H,1-3H3 |

InChI Key |

CUZSBBKOVCAUGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Electronic Effects and Reactivity

- 4-Methoxy-2-methyl-1-methylsulfanyl-benzene : The methoxy (─OCH₃), methyl (─CH₃), and methylsulfanyl (─SCH₃) groups are all electron-donating, creating a highly activated benzene ring. This compound is more reactive toward electrophilic substitution (e.g., nitration or halogenation) compared to the target compound, which is deactivated by the nitro group. The thioether group (─SCH₃) may also confer unique redox properties.

- 1-Methyl-4-prop-1-en-2-ylbenzene : The isopropenyl group (─CH₂C(CH₃)=CH₂) introduces an alkene, enabling conjugation with the aromatic ring. This reduces electron density at the ortho/para positions compared to the target’s isopropyl group. The alkene also increases susceptibility to addition reactions (e.g., hydrogenation or epoxidation), unlike the saturated isopropyl substituent in the target compound.

- 1-(2-Methoxypropan-2-yl)-4-methylbenzene : The methoxypropan-2-yl group combines methoxy and alkyl functionalities, enhancing polarity and solubility in polar solvents. While both the target compound and this analogue have alkyl groups, the methoxy substituent in the latter increases electron density, favoring reactions like Friedel-Crafts alkylation.

Structural and Functional Differences

- Nitro vs. Methoxy/Thioether : The nitro group in the target compound significantly lowers the ring’s electron density, making it meta-directing. In contrast, methoxy and thioether groups in ’s compound are ortho/para-directing .

- Isopropyl vs. Isopropenyl : The target’s isopropyl group is sterically bulky but chemically inert, while the isopropenyl group in ’s compound introduces strain and reactivity via its double bond .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-Methyl-2-nitro-1-(propan-2-yl)benzene, and how can reaction conditions be optimized?

- Methodology : Nitration of 4-methyl-1-(propan-2-yl)benzene is a common approach. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions like over-nitration. Monitor regioselectivity via TLC and HPLC, as steric hindrance from the isopropyl group directs nitration to the ortho position . For optimization, vary temperature, acid ratio, and reaction time, and characterize intermediates via GC-MS .

- Data Contradictions : Conflicting yields (40–70%) may arise from competing sulfonation; use excess H₂SO₄ to suppress this .

Q. How can the purity of 4-Methyl-2-nitro-1-(propan-2-yl)benzene be validated post-synthesis?

- Methodology : Employ column chromatography (silica gel, hexane/ethyl acetate 9:1) for purification. Validate purity via:

- HPLC : Retention time comparison with standards.

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons) .

- Melting Point : Compare with literature values (if available).

Advanced Research Questions

Q. What are the electronic and steric effects of the nitro and isopropyl groups on the compound’s reactivity in electrophilic substitution?

- Methodology : Perform DFT calculations (e.g., Gaussian) to map electron density and predict reactivity. Experimentally, test bromination or Friedel-Crafts acylation to assess directing effects. Compare reaction rates with analogs lacking the isopropyl group .

- Data Contradictions : Discrepancies between computational predictions (e.g., meta-directing nitro group) and experimental outcomes (e.g., para substitution due to steric blocking) require iterative modeling .

Q. How do solvent polarity and temperature influence the compound’s crystalline structure?

- Methodology : Grow single crystals in varied solvents (e.g., ethanol, DCM) at controlled temperatures. Analyze via XRD to determine packing motifs and hydrogen-bonding interactions. Compare with computational packing simulations (Mercury software) .

- Key Finding : Polar solvents (ethanol) may induce tighter packing due to dipole interactions, while nonpolar solvents (hexane) yield looser structures .

Q. What analytical challenges arise when distinguishing between positional isomers (e.g., 2-nitro vs. 3-nitro derivatives)?

- Methodology : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation. Combine 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOESY can detect spatial proximity between nitro and methyl protons in the 2-nitro isomer .

Methodological Guidance

Q. How to resolve discrepancies in spectroscopic data for nitroaromatic compounds?

- Approach : Cross-validate using multiple techniques:

- IR : Confirm nitro group presence via asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- ¹H NMR : Integrate peaks to confirm substituent ratios (e.g., isopropyl’s septet at δ 1.2–1.4 ppm).

- XRD : Resolve ambiguities in substituent positioning .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.